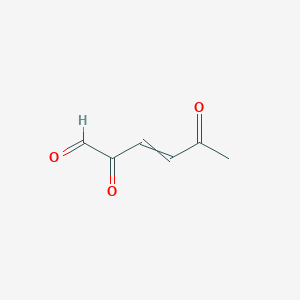

2,5-Dioxohex-3-enal

Description

Contextualization of 2,5-Dioxohex-3-enal as a Key Reactive Intermediate

This compound can be contextualized as a key reactive intermediate by considering the established chemistry of 1,4-dicarbonyl compounds and α,β-unsaturated carbonyls. wikipedia.org The 1,4-dicarbonyl framework is a well-known precursor in the synthesis of five-membered heterocyclic systems such as furans, pyrroles, and thiophenes through Paal-Knorr type condensations. youtube.com The presence of the α,β-unsaturated aldehyde functionality introduces additional reactive sites, making the molecule susceptible to both 1,2- and 1,4- (conjugate) nucleophilic attack. pressbooks.publibretexts.org

The dual reactivity of this compound suggests its potential as a transient species in complex reaction cascades. For instance, in Maillard reactions and caramelization processes, the degradation of sugars can lead to the formation of various dicarbonyl compounds. While not specifically isolated as a major product, the structural framework of this compound is consistent with the types of intermediates proposed in these complex food chemistry networks.

The table below summarizes the key structural features of this compound and the corresponding reactivity they impart, positioning it as a potentially significant, albeit elusive, reactive intermediate.

| Structural Feature | Imparted Reactivity | Potential Role as an Intermediate |

| 1,4-Dicarbonyl System | Precursor to five-membered heterocycles | Intermediate in the formation of furans, pyrroles, etc. |

| α,β-Unsaturated Aldehyde | Susceptible to 1,2- and 1,4-nucleophilic addition | Intermediate in Michael additions and other conjugate additions. |

| Aldehyde and Ketone Moieties | Differential reactivity allowing for selective transformations | Intermediate in cascade reactions involving sequential nucleophilic attacks. |

Significance within Complex Reaction Networks in Organic Transformations

The significance of this compound within complex reaction networks lies in its ability to act as a branching point, leading to a variety of products depending on the reaction conditions and the nature of the attacking nucleophiles. The conjugated system allows for the transmission of electronic effects, influencing the reactivity of the entire molecule. uobabylon.edu.iq

In the context of organic synthesis, the generation of a 1,4-dicarbonyl compound like this compound can be a strategic goal, as it opens up pathways to more complex molecular architectures. researchgate.net For example, an intramolecular aldol (B89426) reaction involving the enolate of the ketone attacking the aldehyde could potentially lead to the formation of a six-membered ring, a common motif in natural products. fiveable.me

Furthermore, the presence of multiple reactive centers allows for its participation in multicomponent reactions, where three or more reactants combine in a single synthetic operation. This is a highly desirable feature in modern organic synthesis, aiming for efficiency and atom economy.

The potential reaction pathways of this compound are outlined below, highlighting its significance in creating molecular diversity.

| Reaction Type | Attacking Reagent/Condition | Potential Product Class | Significance |

| Paal-Knorr Synthesis | Primary amine (e.g., R-NH₂) | Substituted pyrroles | Access to biologically active nitrogen heterocycles. |

| Paal-Knorr Synthesis | Dehydrating agent (e.g., acid) | Substituted furans | Formation of important oxygenated heterocyclic scaffolds. |

| Michael Addition | Soft nucleophile (e.g., enolate) | 1,5-Dicarbonyl compounds | Carbon-carbon bond formation and chain extension. |

| Intramolecular Aldol | Base | Cyclohexenone derivatives | Construction of cyclic systems. |

Overview of Current Research Landscape on Dicarbonyl Compounds and Their Derivatives

The current research landscape on dicarbonyl compounds is vibrant and multifaceted, with significant efforts directed towards the development of novel synthetic methodologies and the elucidation of their roles in biological and chemical systems. Research on 1,4-dicarbonyl compounds, in particular, has focused on overcoming the challenge of their synthesis, which is often complicated by the like-polarity of the two carbonyl carbons. researchgate.net Recent advances include the use of organocatalysis, transition-metal catalysis, and photoredox catalysis to achieve efficient and stereoselective syntheses of 1,4-dicarbonyls. organic-chemistry.orgacs.org

The study of α,β-unsaturated carbonyl compounds is a mature field, yet new discoveries continue to be made, particularly in the realm of asymmetric catalysis. wikipedia.org The development of chiral catalysts for the enantioselective conjugate addition of nucleophiles to enones and enals is a major focus, providing access to chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.

Furthermore, there is a growing interest in the role of dicarbonyl compounds as key intermediates in atmospheric chemistry and in the formation of advanced glycation end-products (AGEs) in biological systems, which are implicated in aging and various diseases. The high reactivity of dicarbonyls makes them important precursors to complex macromolecules and potent cross-linking agents.

The table below provides a snapshot of the current research areas involving dicarbonyl compounds and their derivatives.

| Research Area | Focus | Key Methodologies/Approaches |

| Synthetic Methodology | Stereoselective synthesis of 1,4-dicarbonyls | Organocatalysis, transition-metal catalysis, photoredox catalysis. organic-chemistry.orgacs.org |

| Asymmetric Catalysis | Enantioselective conjugate additions to α,β-unsaturated carbonyls | Chiral Lewis acids, organocatalysts, transition metal complexes. |

| Biological Chemistry | Role in the formation of Advanced Glycation End-products (AGEs) | Mass spectrometry, isotopic labeling, computational modeling. |

| Heterocyclic Synthesis | Use of dicarbonyls as precursors to heterocycles | Green chemistry approaches, multicomponent reactions. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

88511-93-7 |

|---|---|

Molecular Formula |

C6H6O3 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

2,5-dioxohex-3-enal |

InChI |

InChI=1S/C6H6O3/c1-5(8)2-3-6(9)4-7/h2-4H,1H3 |

InChI Key |

RFTMILUWMDIPHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC(=O)C=O |

Origin of Product |

United States |

Mechanistic Investigations of 2,5 Dioxohex 3 Enal Formation Pathways

Precursor Chemistry and Formation Routes in Biomass Conversion Processes

During the hydrothermal conversion of biomass, complex carbohydrates are broken down into simpler platform molecules. acs.orgacs.org 2,5-Dioxohex-3-enal emerges as a key dicarbonyl intermediate from the degradation of these molecules, primarily furanic compounds and other carbohydrate degradation products. acs.orgresearchgate.net

5-Hydroxymethylfurfural (B1680220) (HMF), a pivotal platform chemical derived from the dehydration of C6 sugars like glucose and fructose (B13574), is a primary precursor to this compound. mdpi.comportico.org The transformation of HMF into this compound is a critical step in the widely studied pathway leading to levulinic acid and formic acid. uni-hamburg.deacs.orgresearchgate.net This conversion typically occurs under hydrothermal conditions in the presence of acid catalysts. researchgate.netportico.org

The principal route from HMF to this compound involves the hydrolytic opening of the furan (B31954) ring. researchgate.netacs.orgacs.org This reaction is a rehydration process where water molecules are added to the HMF structure, leading to the cleavage of the heterocyclic ring. uni-hamburg.de The hydrolytic ring-opening of HMF is proposed as the key step that generates chain dicarbonyl compounds, with this compound being a prominent intermediate. researchgate.netacs.org This intermediate is subsequently cleaved to yield levulinic acid and formic acid. acs.orgresearchgate.net The process is often a part of a complex network of reactions, including the formation of other soluble byproducts and humins, which are undesirable polymeric materials. researchgate.netacs.org

The general sequence can be summarized as:

Step 1: Dehydration of hexose (B10828440) sugars (e.g., fructose) to form HMF. portico.org

Step 2: Hydrolytic ring-opening of HMF to form the α-dicarbonyl intermediate, this compound. researchgate.netacs.org

Step 3: Subsequent hydrolytic cleavage and rearrangement of this compound to produce levulinic acid and formic acid. acs.orgresearchgate.net

The table below summarizes the key reactions in the conversion of HMF.

| Reaction Step | Reactant | Key Intermediate(s) | Product(s) | Reaction Type |

|---|---|---|---|---|

| 1 | Hexose (e.g., Fructose) | Partially dehydrated intermediates | 5-Hydroxymethylfurfural (HMF) | Acid-Catalyzed Dehydration |

| 2 | 5-Hydroxymethylfurfural (HMF) | This compound | - | Hydrolytic Ring-Opening |

| 3 | This compound | 5,5-dihydroxypent-3-en-2-one | Levulinic Acid, Formic Acid | Hydration, C-C Cleavage, Rearrangement |

The conversion pathway from HMF to this compound is facilitated by acid catalysis, which promotes the necessary hydration and rearrangement steps. portico.orgresearchgate.net Theoretical studies have delved into the specific mechanisms, identifying several key intermediates. One proposed mechanism begins with the protonation of an HMF-derived intermediate, followed by hydration (addition of an OH- ion) and subsequent intramolecular shifts and dehydration events to yield this compound. ncsu.eduncsu.edu

Detailed mechanistic studies suggest a route proceeding through the intermediate 2,3-dihydroxy-5-methyl-2,3-dihydro-furan-2-carbaldehyde (DMDFC). researchgate.netncsu.edu The proposed pathway is as follows:

DMDFC is first protonized.

A proton shift occurs.

An OH- ion is added, completing a hydration step.

An intramolecular H-shift reaction proceeds, leading to isomerization and dehydration.

These consecutive processes result in the formation of the intended intermediate, this compound (DOHE). ncsu.eduncsu.edu

Computational studies comparing different potential reaction routes have found that this specific pathway has a lower net energy barrier, making it the more probable mechanism. researchgate.netncsu.edu

Beyond its formation from HMF, this compound can also be generated more directly from the hydrothermal decomposition of carbohydrates like glucose. researchgate.netacs.org During this process, glucose can undergo a series of reactions, including dehydration and rearrangement, to form various α-carbonyl aldehydes, one of which is this compound. researchgate.netresearchgate.net

The degradation of glucose under hydrothermal conditions can proceed through several routes that yield α-carbonyl aldehydes. researchgate.netacs.org One such pathway involves the initial dehydration of glucose to HMF, which then undergoes hydrolytic ring-opening as previously described. researchgate.net Another route involves the direct degradation of glucose to form intermediates like 3-deoxyglucosone, which is also an α-carbonyl aldehyde. acs.orgresearchgate.net The complex reaction mixture resulting from carbohydrate degradation contains a variety of these reactive dicarbonyl species, including glyoxal, methylglyoxal, and 2,5-dioxo-6-hydroxy-hexanal, alongside this compound. researchgate.netresearcher.life These α-carbonyl aldehydes are key precursors in the formation of not only levulinic acid but also undesirable humin polymers. researchgate.netresearchgate.net

Genesis from Carbohydrate Degradation Products

Detailed Elucidation of Reaction Intermediates Leading to this compound

The pathway from biomass-derived furanics to this compound is not a single-step reaction but a sequence involving several transient chemical species. Elucidating these intermediates is key to a complete mechanistic understanding. researchgate.netncsu.edu

As mentioned, a significant intermediate in the conversion of HMF to levulinic acid is 2,3-dihydroxy-5-methyl-2,3-dihydro-furan-2-carbaldehyde (DMDFC). ncsu.eduncsu.edu Theoretical studies have focused on the transformation of DMDFC into this compound (referred to as DOHE in these studies). The favored mechanism involves the initial protonation of DMDFC, followed by a proton shift and the addition of a hydroxyl group to form a hydrated intermediate. ncsu.edu This species then undergoes an intramolecular hydrogen shift, isomerization, and finally dehydration to yield this compound. ncsu.edu

Another precursor that has been studied is 2-hydroxy-5-methylene-2,5-dihydro-furan-2-carbaldehyde (HMDFC), which is itself an intermediate formed from HMF. researchgate.net The conversion details from HMDFC to this compound are also part of this complex reaction network. researchgate.net The identification of these intermediates through computational chemistry and experimental analysis provides a more detailed picture of the reaction landscape. acs.orgncsu.edu

The table below lists key intermediates identified in the formation of this compound.

| Intermediate Name | Abbreviation | Precursor | Role in Pathway |

|---|---|---|---|

| 5-Hydroxymethylfurfural | HMF | Hexose Sugars | Primary furanic precursor that undergoes ring-opening. researchgate.net |

| 2-hydroxy-5-methylene-2,5-dihydro-furan-2-carbaldehyde | HMDFC | HMF | An intermediate in the conversion of HMF. researchgate.net |

| 2,3-dihydroxy-5-methyl-2,3-dihydro-furan-2-carbaldehyde | DMDFC | HMF-derived intermediates | A key hydrated intermediate that rearranges and dehydrates to form this compound. ncsu.eduncsu.edu |

| 3,5-dihydroxy-2-oxo-hex-4-enal | - | DMDFC | An intermediate formed from DMDFC via an intramolecular H-shift before final conversion. ncsu.eduncsu.edu |

| 3-Deoxyglucosone | 3-DG | Glucose | An α-carbonyl aldehyde formed directly from glucose degradation, existing alongside this compound. acs.org |

Role of Specific Catalytic Environments

The conversion process is typically carried out in an acidic aqueous environment. researchgate.netresearchgate.net The presence of protons (H+) is essential for catalyzing several key steps in the reaction pathway. researchgate.net Computational studies, often employing software like Gaussian 03, have been instrumental in elucidating the role of the catalytic environment by modeling the reaction intermediates and transition states. researchgate.netncsu.eduncsu.eduresearchgate.net These theoretical approaches help to compare different potential reaction routes and identify the most probable mechanisms under specific catalytic conditions. researchgate.netncsu.eduresearchgate.net

Protonation and Hydration Step Analyses

A critical part of the mechanism involves the initial protonation of a precursor molecule, such as 2,3-dihydroxy-5-methyl-2,3-dihydro-furan-2-carbaldehyde (DMDFC), which is an intermediate derived from HMF. ncsu.eduncsu.eduresearchgate.net This protonation is followed by the addition of a hydroxide (B78521) ion (OH-), completing a hydration process. ncsu.eduncsu.eduresearchgate.net

Theoretical analyses indicate that the reaction pathway begins with the protonation of the DMDFC intermediate. researchgate.netncsu.edu This is followed by a proton shift and the subsequent addition of a hydroxide ion. ncsu.edu This sequence of events is a crucial precursor to the formation of this compound. researchgate.netncsu.edu

Intramolecular Rearrangements and Hydrogen Shifts

Following the initial protonation and hydration, the mechanism proceeds through a series of intramolecular rearrangements and hydrogen shifts. ncsu.edu An important step is the conversion of the hydrated intermediate into 3,5-dihydroxy-2-oxo-hex-4-enal through an intramolecular H-shift. researchgate.netncsu.edu This intermediate then undergoes further isomerization and dehydration to yield the final product of this stage, this compound. ncsu.eduncsu.edu These rearrangements are fundamental to transforming the cyclic furan-based precursor into the linear dicarbonyl structure of this compound.

Kinetic and Thermodynamic Aspects of this compound Formation

Energy Barrier Assessments of Competing Pathways

Computational studies have been employed to assess the energy barriers of competing reaction pathways leading to this compound. researchgate.netncsu.eduresearchgate.net By comparing the net energy barriers of different proposed mechanisms, researchers can determine the most energetically favorable route. ncsu.eduncsu.eduresearchgate.net

| Pathway Component | Initial Reactant | Transition State | Enthalpy Difference (Energy Barrier) | Reference |

| Route from C to F | C (DMDFC) | TS-D | Lower Net Energy Requirement | ncsu.edu |

| Step from E to TS-E | E | TS-E | Higher Energy Barrier than TS-C from C | ncsu.edu |

Transition State Characterization in Formation Reactions

The characterization of transition states is a cornerstone of mechanistic studies, providing insight into the highest-energy structures that molecules pass through during a chemical reaction. openstax.org For the formation of this compound, transition states have been identified and their enthalpies calculated using computational methods like the qst2 approach with HF/6-31G basis sets. ncsu.edu

The analysis of these transition states is crucial for understanding the kinetics of the reaction. researchgate.net A high activation energy, which is the energy difference between the reactants and the transition state, corresponds to a slow reaction, while a low activation energy indicates a faster reaction. openstax.org By comparing the enthalpies of different transition states in the proposed reaction mechanisms, the most likely reaction pathway can be deduced. researchgate.netncsu.edu

| Reaction Step | Initial Intermediate | Transition State | Final Intermediate | Computational Method | Reference |

| Mechanism-II Comparison | C (DMDFC) | TS-C | D3 | qst2, HF/6-31G | ncsu.edu |

| Mechanism-II Comparison | D | TS-D | E1 | qst2, HF/6-31G | ncsu.edu |

Chemical Reactivity and Transformation Pathways of 2,5 Dioxohex 3 Enal

Pathways to Downstream Platform Chemicals

2,5-Dioxohex-3-enal serves as a crucial intermediate in the acid-catalyzed dehydration of hexoses, leading to the formation of levulinic acid and formic acid, two highly valuable platform chemicals. This transformation is a key step in the valorization of biomass.

Conversion to Levulinic Acid and Formic Acid

The central step in the transformation of this compound is a hydrolytic carbon-carbon bond cleavage. acs.orgacs.org This occurs at the α-dicarbonyl structure present in the molecule. acs.org Specifically, the unstable C1-C2 bond of the this compound intermediate undergoes cleavage through consecutive hydration steps. researchgate.net This hydrolytic cleavage results in the formation of formic acid from the C1 carbon and a five-carbon intermediate that subsequently yields levulinic acid. acs.org

The general mechanism for the hydrolytic C-C cleavage of an α-dicarbonyl compound involves the addition of water to one of the carbonyl groups, forming a tetrahedral intermediate. This is followed by the cleavage of the carbon-carbon bond between the two carbonyl functionalities, leading to the formation of a carboxylic acid and an aldehyde or ketone. acs.org

Table 1: Key Reaction Parameters for the Conversion of Hexoses to Levulinic Acid via this compound

| Starting Material | Catalyst | Solvent System | Temperature (°C) | Time (h) | Levulinic Acid Yield (%) | Reference |

| Fructose (B13574) | HCl | H₂O:CH₃OH (1:2) | 140 | 1.33 | 46.4 (wt%) | mdpi.com |

| Glucose | Amberlyst-15 | GVL/H₂O | 200 | 3 | 59.24 | frontiersin.org |

| Glucose | Sulfonated Graphene Oxide | H₂O | 200 | 2 | 50 (wt%) | mdpi.com |

| Fructose | Sulfuric Acid | H₂O | Not specified | Not specified | <60 (mol%) | google.com |

Following the hydrolytic C-C cleavage, the resulting five-carbon intermediate undergoes a series of rearrangement reactions to form the stable levulinic acid molecule. acs.orgncsu.edu Theoretical studies have explored the intricate details of these rearrangements. One proposed mechanism, based on the work of Horvat, involves an intramolecular H-shift process followed by isomerization and dehydration steps to convert the initial intermediate into 2,5-dioxo-hex-3-enal (DOHE). ncsu.eduncsu.edu Further hydration and rearrangement of the DOHE intermediate then lead to the final products. researchgate.net Computational studies have shown that the conversion of the intermediate 2,3-dihydroxy-5-methyl-2,3-dihydro-furan-2-carbaldehyde (DMDFC) to 2,5-dioxo-hex-3-enal has a lower net energy barrier, making it a preferred pathway. ncsu.eduresearchgate.net

Reactivity of the Dicarbonyl and Alkene Functionalities

The presence of both dicarbonyl and alkene functionalities in this compound makes it highly susceptible to both intramolecular and intermolecular reactions. These reactions are often responsible for the formation of byproducts, such as humins, during biomass conversion processes.

Intramolecular Cyclization Reactions

The dicarbonyl nature of this compound allows for the possibility of intramolecular aldol (B89426) condensation reactions, leading to the formation of cyclic compounds. While direct experimental evidence for the intramolecular cyclization of this compound is not extensively detailed in the literature, the reactivity of analogous 1,4-dicarbonyl compounds, such as 2,5-hexanedione, provides a strong basis for this pathway. libretexts.orgopenstax.orgpressbooks.pub

In a typical intramolecular aldol condensation of a 1,4-diketone, a base abstracts an α-proton to form an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl carbon within the same molecule to form a five-membered ring. khanacademy.orgyoutube.com Subsequent dehydration leads to the formation of a stable α,β-unsaturated cyclopentenone. libretexts.orgopenstax.orgpressbooks.pub In the case of this compound, such a cyclization would result in a substituted cyclopentenone derivative. The formation of a five-membered ring is generally favored over a three-membered ring due to lower ring strain. libretexts.orgkhanacademy.org

Intermolecular Condensation Reactions

This compound is a key precursor in the formation of humins, which are complex, furan-rich polymers that are common byproducts in the acid-catalyzed conversion of carbohydrates. acs.org The formation of these insoluble polymers occurs through a series of intermolecular condensation reactions, primarily aldol-type additions and condensations. acs.org

The process is initiated by the hydrolytic ring-opening of furanic compounds like HMF to form reactive chain carbonyl compounds, including this compound. acs.org These intermediates then undergo intermolecular aldol condensation to generate primary chain polymers rich in carbonyl groups. acs.org Further intramolecular aldol condensations within these polymers can lead to the formation of carbocyclic structures. acs.org These reactions contribute to the complex, cross-linked structure of humins.

Theoretical and Computational Chemistry Studies of 2,5 Dioxohex 3 Enal

Quantum Chemical Methodologies for Reaction Path Analysis

The investigation of reaction pathways using quantum chemical methods is fundamental to understanding how 2,5-Dioxohex-3-enal (DOHE) is formed. These studies often focus on mapping the potential energy surface, identifying transition states, and calculating activation energy barriers to determine the most probable reaction mechanisms.

| Step No. | Reaction Step | Description |

| 1 | Protonization | DMDFC is first protonized. ncsu.eduncsu.edu |

| 2 | Proton Shift | A proton shift process occurs within the molecule. ncsu.eduncsu.edu |

| 3 | Hydration | An OH- ion is added, completing the hydration. ncsu.eduncsu.edu |

| 4 | Intramolecular H-Shift | An intramolecular H-shift reaction proceeds. ncsu.eduncsu.edu |

| 5 | Isomerization & Dehydration | Consecutive processes of isomerization and dehydration lead to the formation of DOHE. ncsu.eduncsu.edu |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. nih.govrsc.org It is particularly favored for analyzing reaction paths in organic chemistry because it offers a good balance between computational cost and accuracy. chemrxiv.org In the context of this compound, DFT methods are employed to optimize the geometries of reactants, intermediates, transition states, and products along a proposed reaction coordinate. digitellinc.com

Ab Initio and Semi-Empirical Calculations

Beyond DFT, other quantum chemical methods like ab initio and semi-empirical calculations are available for reaction path analysis. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. ajchem-a.com They can offer very high accuracy, though often at a significant computational expense. chemrxiv.org

Semi-empirical quantum mechanical (SQM) methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. chemrxiv.org This speed allows for the study of larger molecular systems or longer simulation times. chemrxiv.org The choice of method involves a trade-off between accuracy and computational feasibility. For a molecule like this compound, SQM methods could be used for initial exploratory studies of reaction mechanisms, while more accurate and computationally intensive ab initio or DFT methods would be used to refine the potential energy surfaces and transition state structures. chemrxiv.org

Molecular Modeling of Conformational Landscapes and Isomerization

The reactivity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Molecular modeling of the conformational landscape of this compound involves identifying all its stable conformers (rotational isomers) and the energy barriers that separate them. This analysis is crucial as the molecule contains several rotatable single bonds. The equilibrium between different conformers can impact the molecule's reactivity. researchgate.net

Isomerization is a key process in the formation of this compound. ncsu.eduncsu.edu Theoretical studies have shown that the conversion of an intermediate to DOHE proceeds through consecutive processes that include isomerization and dehydration. ncsu.edu Computational modeling can simulate the entire path of this isomerization, calculating the energy of the transition state and thus the barrier to conversion. This provides insight into the kinetics of the reaction and the conditions under which it is most likely to occur. researchgate.net

Prediction and Analysis of Electronic Structure and Reactivity Descriptors

Computational chemistry allows for the prediction of a molecule's reactivity through the analysis of its electronic structure. Various reactivity descriptors can be calculated to understand how this compound will behave in a chemical reaction, identifying which parts of the molecule are likely to be attacked by electrophiles or nucleophiles. mdpi.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, an FMO analysis would map the distribution of the HOMO and LUMO across the molecule. This would reveal the most probable sites for nucleophilic attack (regions with high LUMO density) and electrophilic attack (regions with high HOMO density), providing a theoretical basis for its role as a reactive intermediate. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net An MEP surface is plotted onto the molecule's electron density, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would clearly identify the electronegative oxygen atoms of the two carbonyl groups and the aldehyde group as centers of negative potential. These sites would be the most likely to interact with protons or other electrophiles. The hydrogen atoms and the carbonyl carbon atoms would likely show positive potential, indicating their susceptibility to attack by nucleophiles. This analysis complements FMO theory and provides a more intuitive picture of the molecule's reactive sites. researchgate.net

Simulation of Reaction Dynamics and Energetics

Computational chemistry provides critical insights into the reaction mechanisms involving this compound (DOHE), particularly in its role as an intermediate in the formation of levulinic acid from biomass-derived furan (B31954) compounds. ncsu.edu Theoretical studies have been employed to elucidate the complex reaction pathways, determine the energetics, and identify the transition states leading to and from DOHE. These simulations are fundamental to understanding the viability of different proposed mechanisms. ncsu.edu

One area of focus has been the conversion of intermediates like 2,3-dihydroxy-5-methyl-2,3-dihydro-furan-2-carbaldehyde (DMDFC) to this compound. ncsu.eduncsu.edu By comparing the net energy barriers of different potential routes, computational models can predict the most probable reaction pathway. ncsu.edu For instance, studies have compared mechanisms for the conversion of DMDFC to DOHE, finding that the original proposed mechanism, which involves protonation, a proton shift, and hydration, has a lower net energy barrier and is therefore more favorable. ncsu.eduncsu.edu

The identification and characterization of transition states are crucial for understanding the kinetics of a chemical reaction. In the study of reaction pathways involving this compound, transition state optimization is a key computational step. ncsu.eduresearchgate.net Methods such as the Hartree-Fock (HF) method with basis sets like 6-31G* are frequently utilized for both equilibrium structure and transition-state optimizations. ncsu.eduresearchgate.net

Computational software, such as Gaussian 03, is used to perform these calculations. ncsu.eduncsu.edu For locating a transition state between a reactant and a product, a quadratic synchronous transit (qst2) approach can be employed. researchgate.net This method optimizes the structure to a first-order saddle point on the potential energy surface, which represents the transition state.

Table 1: Calculated Enthalpies for Reaction Intermediates and Transition States This table presents the calculated enthalpy values for key species in a proposed reaction mechanism involving intermediates leading to the formation of this compound. The data is derived from computational studies using the HF/6-31G* method.

| Species | Description | Calculated Enthalpy (Hartree) |

| E | Intermediate Precursor | -534.135 |

| TS-E | Transition State | -534.077 |

| F-H₂O | Product Complex | -534.120 |

Data sourced from computational studies on levulinic acid formation pathways. researchgate.net

Potential Energy Surface (PES) mapping provides a visual and energetic representation of a chemical reaction, illustrating the energy of the system as a function of the geometric coordinates of the atoms. libretexts.org For the reactions involving this compound, mapping the PES helps to identify the minimum energy paths from reactants to products, passing through transition states. researchgate.netlibretexts.org

While detailed multi-dimensional PES contour maps for DOHE reactions are complex, simplified one-dimensional projections, often represented as reaction coordinate diagrams, are commonly used. researchgate.net These diagrams plot the change in enthalpy or free energy as the reaction progresses from one intermediate to the next. researchgate.net For example, the conversion of the intermediate 2,3-dihydroxy-5-methyl-2,3-dihydro-furan-2-carbaldehyde (DMDFC) to DOHE has been studied by mapping the energetic landscape. ncsu.eduncsu.edu

The mechanism involves several steps:

Protonation of DMDFC.

A subsequent proton shift.

Addition of a hydroxide (B78521) ion to complete a hydration process.

An intramolecular H-shift to form 3,5-dihydroxy-2-oxo-hex-4-enal.

Isomerization and dehydration to yield the final intermediate, this compound (DOHE). ncsu.edu

By calculating the net energy barriers for different proposed routes, researchers can determine the most energetically favorable pathway. ncsu.edu A lower net energy barrier on the PES indicates a more preferred mechanism. ncsu.eduncsu.edu The relative enthalpies of the various intermediates and transition states along the reaction coordinate define the topography of the PES and ultimately govern the reaction kinetics and product distribution. researchgate.net

Advanced Analytical Methodologies for Mechanistic Elucidation of 2,5 Dioxohex 3 Enal

Spectroscopic Techniques for In Situ Monitoring of Formation and Reaction

Spectroscopic methods are invaluable for observing chemical species directly in the reaction medium (in situ), providing real-time data on the formation, consumption, and structural characteristics of transient intermediates like 2,5-Dioxohex-3-enal.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about molecules in solution. In situ NMR studies have been instrumental in tracking the reaction pathways from carbohydrates to platform chemicals. researchgate.net

Detailed Research Findings: Investigations into the rehydration of HMF to levulinic acid and formic acid have utilized in situ ¹³C and ¹H NMR. researchgate.net By using ¹³C-labeled fructose (B13574) and HMF, researchers can trace the fate of each carbon atom throughout the reaction sequence. researchgate.net These studies have provided direct evidence for the formation of this compound as a key intermediate following the hydrolytic ring-opening of HMF. researchgate.netacs.orgresearchgate.net The instability of the C1-C2 bond in the this compound intermediate leads to its subsequent transformation into levulinic acid and formic acid. researchgate.net The use of NMR allows for the observation of not only the starting materials and final products but also the transient species that define the reaction mechanism, which are often missed by endpoint analyses. researchgate.net

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is fundamental in identifying unknown compounds, quantifying known materials, and elucidating molecular structures. When coupled with techniques like liquid chromatography (LC-MS) or used in tandem (MS/MS), it becomes a cornerstone for analyzing complex reaction pathways. acs.orgacs.orgnih.gov

Detailed Research Findings: In the context of HMF conversion, MS analysis has been crucial for identifying the array of soluble products formed, including various intermediates. acs.orgacs.org The formation of levulinic acid from HMF is proposed to proceed through the hydrolytic ring-opening to form this compound, followed by a hydrolytic C-C cleavage and rearrangement. acs.org

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected parent ion and analyzing the resulting daughter ions. researchgate.netnih.govnih.gov This process, known as collision-induced dissociation (CID), helps to map the core structure and functional groups of a molecule. nih.govresearchgate.net For an intermediate like this compound, MS/MS analysis would involve selecting its molecular ion and fragmenting it to confirm the presence of its aldehyde and ketone functionalities, providing unambiguous identification within a complex mixture. nih.gov This method allows for high-sensitivity and high-selectivity detection of specific compounds. researchgate.net

Table 1: Application of Mass Spectrometry in Pathway Analysis

| Technique | Application for this compound Analysis | Key Findings |

|---|---|---|

| Mass Spectrometry (MS) | Identification of soluble products from HMF hydrothermal conversion. acs.orgacs.org | Detects molecular ions of intermediates, confirming their presence in the reaction mixture. |

| Tandem MS (MS/MS) | Structural elucidation of intermediates via fragmentation patterns. researchgate.netnih.gov | Provides confirmation of functional groups and connectivity, distinguishing isomers. |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. utdallas.edu IR spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate, while Raman spectroscopy measures the inelastic scattering of monochromatic light. utdallas.edulibretexts.org These techniques are complementary and can be used to track changes in functional groups during a reaction.

Detailed Research Findings: For this compound, IR and Raman spectroscopy can monitor the key functional groups: two carbonyls (one ketone, one aldehyde), a carbon-carbon double bond, and associated C-H bonds. The characteristic stretching frequencies of these groups allow for their identification. libretexts.orgvscht.cz For instance, the C=O stretching vibrations for aldehydes and ketones appear as strong, sharp bands in the IR spectrum, typically between 1685 and 1730 cm⁻¹. vscht.czmaricopa.edu The C=C stretching vibration appears in the 1640-1680 cm⁻¹ region. libretexts.org The aldehyde C-H stretch is also diagnostic, appearing as one or two bands between 2695 and 2850 cm⁻¹. vscht.cz Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds, making it effective for observing the C=C double bond. libretexts.org By monitoring the appearance and disappearance of these specific bands, researchers can follow the conversion of HMF's furan (B31954) ring into the open-chain dicarbonyl structure of this compound and its subsequent reaction to form levulinic acid.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1705 - 1730 | IR |

| Ketone | C=O Stretch | 1700 - 1720 | IR |

| Alkene | C=C Stretch | 1640 - 1680 | IR, Raman |

| Aldehyde C-H | C-H Stretch | 2720 & 2820 (typically two bands) | IR |

| Alkene C-H | =C-H Stretch | 3020 - 3100 | IR |

Data synthesized from general principles of IR spectroscopy. libretexts.orgvscht.czlibretexts.org

Chromatographic Separation Techniques for Complex Mixture Analysis

The reaction mixtures resulting from biomass conversion are typically complex, containing starting materials, products, by-products, and numerous intermediates. Chromatographic techniques are essential for separating these components prior to their identification and quantification. dss.go.thgoogle.com

Liquid chromatography-mass spectrometry (LC-MS/MS) is a premier analytical technique that combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of tandem mass spectrometry. americanpharmaceuticalreview.com It is particularly well-suited for analyzing non-volatile, polar, or thermally unstable compounds that are difficult to analyze by gas chromatography. acs.orgacs.org

Detailed Research Findings: LC-MS/MS is the method of choice for analyzing the soluble products from the hydrothermal conversion of furanic compounds like HMF. acs.orgresearchgate.net In these studies, a reversed-phase C18 column is often used to separate the components based on their polarity. researchgate.net An acidic mobile phase, such as water with formic acid and an organic modifier like methanol (B129727) or acetonitrile (B52724), is typically employed. researchgate.netdss.go.th This setup allows for the separation and subsequent identification of a wide range of compounds, from polar acids to less polar furanics. researchgate.netunimore.it The analysis of reaction aliquots by LC-MS/MS enables the tracking of the concentration profiles of HMF, levulinic acid, and key intermediates like this compound over time, providing critical data for kinetic modeling and mechanistic understanding. acs.org

Table 3: Typical LC-MS/MS Parameters for Furanic Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and methanol/acetonitrile. researchgate.netdss.go.th | Elutes compounds with varying polarities from the column. |

| Detector | Tandem Mass Spectrometer (MS/MS). researchgate.net | Provides sensitive and selective detection and structural confirmation. |

| Ionization Mode | Heated Electrospray Ionization (HESI) in positive/negative modes. researchgate.net | Generates ions from the separated compounds for MS analysis. |

Gas chromatography-mass spectrometry (GC-MS) is another powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ceon.rs It is ideal for the analysis of volatile and semi-volatile compounds that are thermally stable. nih.gov

Detailed Research Findings: While this compound itself is likely too reactive and polar for direct GC-MS analysis without derivatization, GC-MS is essential for characterizing other volatile components in the reaction mixture, such as furan, furfural, and other degradation products. nih.gov The identification of these related compounds helps to build a complete picture of all competing reaction pathways. For the analysis of more polar analytes, a derivatization step is often employed to convert them into more volatile and thermally stable derivatives. ceon.rs For example, hydroxyl and carboxyl groups can be silylated to increase their volatility. This approach could potentially be applied to analyze this compound or its reaction products by converting them into less polar species suitable for GC separation. A common setup involves a capillary column, such as a DB-5MS, which is a non-polar column suitable for a wide range of organic compounds. ceon.rs

Hyphenated Techniques for Comprehensive Characterization

The direct analysis of this compound in complex matrices is challenging due to its nature as a highly reactive and transient intermediate species. acs.orgcore.ac.uk Consequently, its presence and role in chemical transformations, such as the acid-catalyzed conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to levulinic acid and formic acid, are often inferred through the detailed characterization of its subsequent products. acs.orgcore.ac.ukacs.org Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for this purpose, providing the necessary selectivity and sensitivity to unravel complex reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are paramount in this field. acs.org These techniques are exceptionally well-suited for analyzing the soluble, non-volatile compounds formed during the hydrothermal conversion of biomass-derived furanics. acs.orgacs.org Researchers have successfully used LC-MS/MS to identify a wide array of soluble products, including various carbocyclic compounds and carboxylic acids. acs.orgacs.org The comprehensive product distribution obtained from these analyses provides strong evidence for the reaction pathways involving this compound as a key intermediate. acs.org For instance, the detection of levulinic acid and formic acid is a well-established indicator of the hydrolytic C-C cleavage of the this compound intermediate. acs.org The power of LC-MS/MS lies in its ability to separate complex mixtures and provide structural information based on mass-to-charge ratios and fragmentation patterns, enabling the identification of dozens of compounds in a single run. acs.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique frequently employed for the analysis of volatile and semi-volatile organic compounds. mdpi.comsemanticscholar.org Due to the low volatility and thermal instability of many intermediates and products in biomass conversion, derivatization is an essential prerequisite for GC-MS analysis. mdpi.com This process involves chemically modifying the analytes to increase their volatility and thermal stability. mdpi.com Common methods include silylation, methylation, or acylation, which target functional groups like hydroxyls and carboxyls. mdpi.comnih.gov Once derivatized, compounds can be effectively separated and identified, providing detailed profiles of the volatile fraction of the reaction mixture. semanticscholar.org The gold standard for elucidating phytochemical profiles of plant extracts is GC-MS, due to its great selectivity and sensitivity. semanticscholar.org

The table below summarizes typical parameters used in hyphenated techniques for the analysis of compounds related to this compound formation and conversion.

Table 1: Overview of Hyphenated Analytical Techniques

| Technique | Typical Column | Mobile Phase / Carrier Gas | Detection Mode | Application Notes | Citations |

|---|---|---|---|---|---|

| LC-MS/MS | C18 Reverse Phase (e.g., Acquity UPLC BEH C18) | Gradient of water and organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate. | Electrospray Ionization (ESI) in positive or negative mode; Multiple Reaction Monitoring (MRM). | Ideal for analyzing non-volatile, polar, and thermally labile compounds in aqueous samples from hydrothermal conversion. | acs.orgacs.orgeurl-pesticides.eu |

| GC-MS | Capillary columns (e.g., HP-5MS) | Inert carrier gas (e.g., Helium or Hydrogen). | Electron Ionization (EI); Full Scan or Selected Ion Monitoring (SIM). | Requires derivatization (e.g., silylation) for polar analytes. Excellent for separating volatile and semi-volatile compounds. | mdpi.commdpi.com |

Development of Novel Analytical Probes for Reactive Intermediates

Given the transient existence of this compound, its direct quantification is often not feasible. An effective strategy to overcome this limitation is the use of novel analytical probes. This approach, known as chemical trapping, involves introducing a reagent (the probe) into the system that rapidly and selectively reacts with the reactive intermediate to form a stable adduct. This adduct can then be readily detected and quantified using standard analytical techniques, serving as a proxy for the original intermediate.

The chemical structure of this compound, which features an α,β-unsaturated carbonyl system, is the key to designing such probes. nih.gov This functional group is a well-known Michael acceptor, making it susceptible to nucleophilic attack. nih.gov Therefore, probes are typically designed as strong nucleophiles that can undergo a hetero-Michael addition reaction with the intermediate. nih.gov Thiols are a prominent class of nucleophiles used for this purpose due to their high reactivity with α,β-unsaturated carbonyls under biological conditions. nih.gov

The design of an effective analytical probe hinges on two main components: a reactive moiety and a reporter tag.

Reactive Moiety: This is the part of the probe that selectively reacts with the target intermediate. For this compound, this would be a nucleophile like a thiol or an amine.

Reporter Tag: This is a group that imparts a readily measurable physical or chemical property to the resulting adduct. It can be a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a unique isotopic signature or mass tag for unambiguous identification by mass spectrometry. frontiersin.orgnih.gov

A classic example of a chemical probe for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). lcms.cz It reacts with aldehydes and ketones to form stable DNPH-hydrazone derivatives that are intensely colored and can be sensitively analyzed by LC-MS. lcms.cz While DNPH is not specific to α,β-unsaturated carbonyls, it demonstrates the principle of chemical trapping and derivatization for analysis. lcms.cz

More advanced probes are being developed that offer greater selectivity and sensitivity. For instance, research into multicomponent reactions has led to the synthesis of novel peptidomimetics containing chromophores. frontiersin.orgnih.gov These molecules can be designed to react with α,β-unsaturated carbonyls and their photophysical properties, such as UV-Vis absorbance or fluorescence, can be used for detection and quantification. frontiersin.orgnih.gov The development of such probes is crucial for understanding the kinetics and mechanisms of reactions involving elusive intermediates like this compound. nih.gov

Table 2: Principles of Analytical Probes for Reactive Carbonyls

| Probe Type / Reagent | Reactive Moiety | Reaction Mechanism | Detection Method for Adduct | Applicability | Citations |

|---|---|---|---|---|---|

| Thiol-based Probes (e.g., Cysteine, Glutathione) | Thiol (-SH) | Michael Addition | LC-MS/MS, NMR Spectroscopy | Trapping of α,β-unsaturated carbonyls to study reactivity and biological interactions. | nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine (-NHNH₂) | Condensation (forms Hydrazone) | LC-UV, LC-APCI-MS | General trapping of aldehydes and ketones. A well-established method for air and water sample analysis. | lcms.cz |

| Fluorescent Hydrazines/Amines | Hydrazine or Amine | Condensation | Fluorescence Spectroscopy, LC-Fluorescence | Offers very high sensitivity for detecting low concentrations of carbonyl compounds. | frontiersin.orgnih.gov |

2,5 Dioxohex 3 Enal in Sustainable Chemistry and Biomass Valorization Research

Role as an Intermediate in Bio-Refinery Chemical Production

2,5-Dioxohex-3-enal is a significant intermediate in the acid-catalyzed production of levulinic acid from carbohydrates. researchgate.net The process typically begins with the dehydration of C6 sugars, such as glucose derived from cellulose (B213188), to form 5-hydroxymethylfurfural (B1680220) (HMF). acs.orguni-hamburg.de HMF, a valuable platform chemical itself, can be further converted into other important chemicals. acs.org

The transformation of HMF to levulinic acid proceeds through the rehydration of HMF. uni-hamburg.de This involves a hydrolytic ring-opening of the furan (B31954) ring in HMF, which leads to the formation of the transient chain compound, this compound. researchgate.netacs.orgacs.org Due to its instability, this intermediate is quickly transformed. researchgate.net The desired pathway involves subsequent hydrolytic C-C bond cleavage and rearrangement, yielding levulinic acid and formic acid as a co-product. uni-hamburg.deacs.org This sequence establishes this compound as a central, non-isolable intermediate connecting the furan platform (HMF) to the production of key aliphatic acids within a bio-refinery context. researchgate.netuni-hamburg.de

Implications for Efficient Conversion of Lignocellulosic Feedstocks

The efficient valorization of lignocellulosic feedstocks into target chemicals like levulinic acid is heavily dependent on controlling the reaction pathways of key intermediates such as this compound. researchgate.netacs.org Lignocellulosic biomass is a complex raw material, and its conversion processes must be robust and highly selective to be economically viable. researchgate.net The formation of this compound represents a critical juncture in the conversion of biomass-derived HMF. uni-hamburg.de

Understanding Side Reaction Pathways and By-Product Formation

A significant challenge in the production of levulinic acid from HMF is the formation of unwanted by-products, with this compound being a key precursor to these substances. uni-hamburg.deacs.org The primary by-products associated with this intermediate are insoluble, complex polymers known as humins. uni-hamburg.deresearchgate.net

This compound is a multifunctional α-carbonyl aldehyde, making it highly susceptible to a variety of reactions. acs.orguni-hamburg.de Instead of converting to levulinic acid, it can participate in aldol (B89426) condensation and polymerization reactions. acs.orgacs.org These reactions, involving this compound and other reactive species in the mixture (including HMF), lead to the formation of the solid humin polymers. uni-hamburg.deresearchgate.net This pathway significantly reduces the carbon yield of the desired product and can cause operational issues such as reactor fouling. uni-hamburg.de The formation of humins is a major obstacle in biorefinery processes like the Biofine process, potentially accounting for up to 30% of the converted carbon. uni-hamburg.de

| Precursor Intermediate | Desired Product | Key By-Products | Reaction Type |

| This compound | Levulinic Acid | Humins, Formic Acid | Hydrolytic Cleavage (desired), Aldol Condensation/Polymerization (side reaction) |

This table summarizes the main transformation pathways for the intermediate this compound during biomass conversion.

Design Principles for Catalyst Development and Process Optimization

Controlling the fate of the this compound intermediate is a primary goal for catalyst design and process optimization in biomass conversion. The development of effective catalytic systems hinges on promoting the selective conversion of this intermediate to levulinic acid while suppressing the formation of humins. nih.gov

Key design principles include:

Promoting Selective Hydrolysis: Catalysts, typically solid acids, must be designed to efficiently facilitate the rehydration of HMF and the subsequent hydrolytic C-C cleavage of the this compound intermediate. researchgate.netacs.org

Suppressing Polymerization: Reaction conditions, such as the use of biphasic solvent systems, can help to continuously extract HMF or levulinic acid, thereby reducing the concentration of precursors available for humin formation. acs.org

Catalyst Functionality: The use of specific catalysts can steer the reaction away from unwanted pathways. For instance, tungstated alumina (B75360) (AlW) has been shown to increase the selectivity towards carboxylic acids while suppressing the formation of furanic compounds and hydrochar during cellulose conversion. acs.orgnih.gov

Theoretical Modeling: Computational approaches, such as those using Gaussian software, can be employed to study reaction mechanisms and calculate the energy barriers for different conversion pathways of intermediates like this compound. ncsu.edu This theoretical insight can guide the rational design of more efficient and selective catalysts.

By focusing on these principles, researchers aim to develop robust and efficient processes that maximize the conversion of lignocellulosic biomass into valuable chemicals by carefully navigating the complex reactivity of intermediates like this compound.

Future Research Directions and Unexplored Areas in 2,5 Dioxohex 3 Enal Chemistry

Synthetic Methodologies for Controlled Formation and Isolation

The controlled formation and particularly the isolation of 2,5-dioxohex-3-enal remain significant challenges for chemists. Its inherent instability means it is typically generated and consumed in situ during the acid-catalyzed dehydration of carbohydrates. The widely accepted mechanism for the transformation of 5-hydroxymethylfurfural (B1680220) (HMF) to levulinic acid proceeds through this compound, though the intermediate itself is often not directly identified. jscimedcentral.comwhiterose.ac.uk

Future research will likely focus on developing synthetic methodologies that can stabilize this intermediate, perhaps through the use of specialized solvent systems or by forming derivatives that can be more readily isolated and characterized. Techniques such as flow chemistry, which allows for precise control over reaction times and temperatures, could be instrumental in maximizing the transient concentration of this compound and enabling its capture before it undergoes subsequent reactions.

Exploration of Novel Transformation Pathways

The known chemistry of this compound is dominated by its conversion to levulinic acid and formic acid. acs.orguni-hamburg.de This occurs via a hydrolytic C-C bond cleavage. acs.orgacs.org However, the presence of multiple functional groups—two carbonyls and a carbon-carbon double bond—suggests a rich and largely unexplored reactive landscape.

Future explorations may target novel transformation pathways, such as:

Cyclization Reactions: The dicarbonyl functionality could be a precursor for the synthesis of various heterocyclic compounds.

Condensation Reactions: Aldol-type condensations could lead to the formation of larger, more complex molecules, potentially serving as building blocks for polymers or other advanced materials. acs.org

Reduction and Oxidation Reactions: Selective reduction of one or both carbonyl groups, or the double bond, could yield a variety of polyols and other functionalized molecules. Conversely, oxidation could lead to different carboxylic acids.

Unlocking these pathways will require the development of highly selective catalytic systems capable of targeting a specific functional group in the presence of others.

Advanced Computational Modeling for Predictive Chemistry

Given the challenges in experimentally studying the fleeting this compound intermediate, advanced computational modeling is an indispensable tool for predictive chemistry. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Elucidate the precise mechanism of its formation from HMF and its subsequent conversion to levulinic acid.

Predict the energy barriers for various potential reaction pathways, guiding experimental efforts toward the most promising avenues.

Simulate its interaction with different catalysts and solvents to identify conditions that could favor its stability or steer its reactivity towards desired products.

Computational studies have already been used to investigate the conversion of HMF to levulinic acid, with some models suggesting a lower energy barrier for the transformation of intermediates. researchgate.net Future work in this area will likely involve more sophisticated models that can account for solvent effects and the complex reaction environments found in biomass processing.

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

A truly comprehensive understanding of this compound chemistry will only be achieved through the tight integration of experimental and theoretical approaches. In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can provide real-time data on the formation and consumption of this intermediate under various reaction conditions. researchgate.net

When combined with computational models, these experimental observations can be used to validate and refine theoretical predictions. For instance, in-situ NMR studies using isotopically labeled reactants have been crucial in confirming the pathways of levulinic acid formation from HMF. researchgate.net This synergistic approach allows researchers to build a detailed, dynamic picture of the reaction network, identifying key intermediates and transition states that would be impossible to characterize through either method alone.

Role in Mechanistic Understanding of Other Complex Biomass Reactions

The study of this compound has broader implications for understanding the complex web of reactions that occur during biomass conversion. As a key intermediate, its formation and subsequent reactions are central to the production of not only levulinic acid but also other soluble byproducts and insoluble humins. acs.org

By unraveling the chemistry of this compound, researchers can gain valuable insights into:

The mechanisms of humin formation, which is a major challenge in biorefineries.

The pathways leading to the formation of other C5 and C6 platform chemicals.

The role of different catalysts in directing the flow of carbon through these complex reaction networks. core.ac.uk

A deeper understanding of these fundamental processes is essential for designing more efficient and selective biorefinery processes, ultimately contributing to a more sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2,5-Dioxohex-3-enal?

- Methodological Answer : Synthesis typically involves oxidative cleavage of conjugated dienes (e.g., using ozonolysis or catalytic oxidation). Computational predictions (ACD/Labs Percepta) suggest optimal reaction conditions at 20–25°C with controlled pH to avoid side reactions like polymerization. Validate purity via HPLC and NMR post-synthesis .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare experimental and spectra with predicted data (e.g., ChemSpider ID 60820878).

- FT-IR : Confirm carbonyl stretching vibrations (~1700–1750 cm) and enal C=C bonds (~1600 cm).

- HPLC : Use reverse-phase chromatography with UV detection (λ = 220–260 nm) to assess purity ≥95% .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility, while non-polar solvents (e.g., hexane) risk precipitation. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) to prevent degradation .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data for this compound be resolved?

- Methodological Answer :

- Triangulation : Cross-validate NMR/IR data with X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS).

- Solvent Effects : Adjust computational models (e.g., DFT) to account for solvent polarity in experimental conditions.

- Dynamic Effects : Consider temperature-dependent conformational changes using molecular dynamics simulations .

Q. What experimental strategies mitigate the compound’s instability in aqueous environments?

- Methodological Answer :

- pH Control : Maintain pH 6–7 to reduce keto-enol tautomerization.

- Temperature : Store solutions at –20°C under inert gas (N) to minimize oxidation.

- Stabilizers : Add 0.1% w/v cyclodextrins to encapsulate the enal moiety, prolonging shelf life .

Q. How can researchers mechanistically study this compound’s reactivity in multi-component reactions?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track reaction intermediates.

- Isotopic Labeling : Introduce -labeled carbonyl groups to trace regioselectivity in cycloadditions.

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map transition states and predict reaction pathways .

Q. What analytical approaches address contradictory data in its biological activity studies?

- Methodological Answer :

- Dose-Response Curves : Validate cytotoxicity assays (e.g., MTT) with LC-MS quantification of intact compound in cell media.

- Metabolite Profiling : Use HRMS to identify degradation products that may confound bioactivity results.

- Triangulation : Cross-reference findings with transcriptomic or proteomic datasets to confirm mechanistic hypotheses .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

| Property | Experimental Value | Predicted Value (ACD/Labs) |

|---|---|---|

| Molecular Weight | 142.14 g/mol | 142.12 g/mol |

| LogP (Octanol-Water) | 0.85 | 0.79 |

| pKa (Carbonyl) | 9.2 | 9.5 |

| Solubility in Water | 12.5 mg/mL | 11.8 mg/mL |

| Sources: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.